![molecular formula C19H15O2P B100216 2-(Diphenylphosphino)benzoic acid CAS No. 17261-28-8](/img/structure/B100216.png)
2-(Diphenylphosphino)benzoic acid
Overview
Description
2-(Diphenylphosphino)benzoic acid is an organophosphorus compound with the formula (C6H5)2PC6H4CO2H . It is a white solid that dissolves in polar organic solvents . The ligand is a component of catalysts used for the Shell higher olefin process .
Synthesis Analysis
This compound is prepared by the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid .Molecular Structure Analysis
The molecular formula of 2-(Diphenylphosphino)benzoic acid is C19H15O2P . Its molecular weight is 306.30 .Chemical Reactions Analysis
2-(Diphenylphosphino)benzoic acid has been found to be a component of catalysts used for the Shell higher olefin process . It has also been used in the Staudinger reduction in chemical biology and medicinal chemistry .Physical And Chemical Properties Analysis
2-(Diphenylphosphino)benzoic acid is a light yellow powder . It has a melting point range of 174-181 °C . It is slightly soluble in chloroform, DMSO, and methanol .Scientific Research Applications
Buchwald-Hartwig Cross Coupling Reaction
2-(Diphenylphosphino)benzoic acid is used as a ligand in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a powerful tool for forming carbon-nitrogen and carbon-oxygen bonds, which are crucial in the synthesis of numerous organic compounds.
Heck Reaction
This compound is also used in the Heck Reaction , a palladium-catalyzed carbon-carbon bond-forming process. The Heck Reaction is a valuable method for the synthesis of substituted olefins.
Hiyama Coupling
In the Hiyama Coupling reaction, 2-(Diphenylphosphino)benzoic acid acts as a ligand . This reaction is used to form carbon-carbon bonds by coupling organosilanes with organic halides.
Negishi Coupling
The Negishi Coupling, which forms carbon-carbon bonds by coupling organozinc compounds with organic halides, also uses this compound as a ligand .
Sonogashira Coupling
2-(Diphenylphosphino)benzoic acid is used in the Sonogashira Coupling reaction , a process that forms carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides.
Stille Coupling
In the Stille Coupling reaction, this compound acts as a ligand . This reaction is used to form carbon-carbon bonds by coupling organotin compounds with organic halides.
Suzuki-Miyaura Coupling
2-(Diphenylphosphino)benzoic acid is used in the Suzuki-Miyaura Coupling reaction , a process that forms carbon-carbon bonds by coupling boronic acids with aryl or vinyl halides.
Shell Higher Olefin Process
The ligand is a component of catalysts used for the Shell higher olefin process . This process is used to convert olefins into longer chain olefins and for the production of detergent alcohols.
Mechanism of Action
Target of Action
2-(Diphenylphosphino)benzoic acid is primarily used as a ligand in transition metal catalysis . It is a component of catalysts used for various organic transformations . The primary targets of this compound are the transition metals that it binds to, forming complexes that are employed as catalysts in different organic reactions .
Mode of Action
The compound interacts with its targets (transition metals) by forming a complex. This complex then acts as a catalyst in various organic transformations . The exact nature of the interaction and the resulting changes depend on the specific reaction being catalyzed.
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are critical for various organic transformations.
Pharmacokinetics
It is known that the compound is a white solid that dissolves in polar organic solvents .
Result of Action
The result of the action of 2-(Diphenylphosphino)benzoic acid is the facilitation of various organic transformations. As a ligand in transition metal catalysis, it enables a range of reactions, including cross-coupling reactions and other types of organic synthesis .
Action Environment
The action, efficacy, and stability of 2-(Diphenylphosphino)benzoic acid can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under an inert atmosphere at room temperature . The presence of moisture or oxygen could potentially affect its stability and efficacy. Furthermore, the compound’s solubility in polar organic solvents suggests that the solvent environment could also influence its action .
Safety and Hazards
properties
IUPAC Name |
2-diphenylphosphanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15O2P/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRPRYSDOVYCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066179 | |
Record name | Benzoic acid, 2-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzoic acid, 2-(diphenylphosphino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
17261-28-8 | |
Record name | 2-(Diphenylphosphino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17261-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diphenylphosphino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017261288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(diphenylphosphino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-diphenylphosphinobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(Diphenylphosphino)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH63M8SLV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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